molecular formula C6H13B B1337311 1-Bromo-2,2-dimethylbutane CAS No. 62168-42-7

1-Bromo-2,2-dimethylbutane

Cat. No. B1337311
CAS RN: 62168-42-7
M. Wt: 165.07 g/mol
InChI Key: YEAAJBCWOAEKNF-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethylbutane is a halogenated organic compound that is structurally related to various other brominated butane derivatives. While the specific compound 1-Bromo-2,2-dimethylbutane is not directly discussed in the provided papers, related compounds such as 2,3-dibromo-2,3-dimethylbutane and 1-bromo-3,3-dimethylbutane are mentioned, which can provide insights into the chemical behavior and properties of halogenated butanes .

Synthesis Analysis

The synthesis of related brominated compounds often involves halogenation reactions or dehydrohalogenation of more highly brominated precursors. For example, the preparation of 1,4-dibromo-2,3-dimethylbuta-1,3-diene is achieved through dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane . Similarly, the synthesis of 1-bromoalumole is accomplished by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3 . These methods suggest that the synthesis of 1-Bromo-2,2-dimethylbutane could potentially be carried out through analogous halogenation or dehalogenation strategies.

Molecular Structure Analysis

The molecular structure of brominated butanes can be complex, as evidenced by the disordered nature of the crystal structure of 2,3-dibromo-2,3-dimethylbutane, which exhibits multiple orientations in the crystal lattice . The dimeric structure of 1-bromoalumole in the crystalline state also highlights the potential for diverse molecular interactions and conformations in halogenated butanes .

Chemical Reactions Analysis

Brominated butanes participate in a variety of chemical reactions. For instance, 1-bromoalumole can react with MesLi to yield a Mes-substituted alumole, indicating its reactivity and potential for further functionalization . The reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives leads to the formation of 1,1,3,3-tetramethyl-2,2,4,4-tetrakis(trimethylsilyl)-1,3-dimetallacyclobutane, demonstrating the reactivity of brominated compounds in the formation of metallacyclobutanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butanes can be inferred from vibrational and conformational analyses. For example, 1-bromo-3,3-dimethylbutane exists in two stable conformations, and its vibrational spectra have been obtained and analyzed . The reactivity of 1-bromo-1-lithioethene with various electrophiles and its compatibility with common protecting groups suggest that brominated butanes can exhibit unique reactivity patterns and steric effects .

Scientific Research Applications

Catalyst Development and Reaction Mechanisms

One notable application of compounds similar to 1-Bromo-2,2-dimethylbutane is in the development of catalysts for chemical reactions. For instance, research on the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes involves the use of bimetallic catalysts. This process is facilitated by modifying the catalyst using Surface Organometallic Chemistry (SOMC), demonstrating the compound's role in enhancing catalyst stability and reaction selectivity (Rougé et al., 2019).

Structural and Computational Studies

Structural and computational studies often utilize derivatives of 1-Bromo-2,2-dimethylbutane. For example, Re(I) tricarbonyl bromo complexes bearing alkyl-substituted 1,4-diazabutadiene ligands have been characterized through spectroscopic methods and X-ray diffraction. These studies provide insights into molecular geometry, non-covalent interactions, and the electronic structure of the complexes, contributing to our understanding of their chemical properties and reactivity (Kia & Kalaghchi, 2020).

Dynamic Studies in Crystalline Phases

The dynamics of molecules similar to 1-Bromo-2,2-dimethylbutane in plastic crystalline phases have been investigated to understand their solid-state polymorphism and molecular motion. Such studies are crucial for materials science, providing valuable information on the molecular reorientations and self-diffusion coefficients in different phases (Carignani et al., 2018).

Synthesis of Complex Molecules

1-Bromo-2,2-dimethylbutane and its derivatives serve as key intermediates in the synthesis of complex molecules. Research has demonstrated the synthesis of novel compounds through reactions involving bromine-containing organozinc compounds derived from α,α-dibromo ketones. These reactions lead to the formation of compounds with potential applications in materials science and pharmaceuticals (Shchepin et al., 2010).

properties

IUPAC Name

1-bromo-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAAJBCWOAEKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445984
Record name 1-bromo-2,2-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,2-dimethylbutane

CAS RN

62168-42-7
Record name 1-bromo-2,2-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TP Carney - 1941 - search.proquest.com
Sine© the study of the reactions of neonsnt. yl halides ana conrr. ounds containing; trie neopentyl groio had produced reactions interesting and important in the field 1 9 of molecular …
Number of citations: 0 search.proquest.com
CL Yaws, SC Lin - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of fusion at the freezing point for organic compounds in tabular form. The tabulation is arranged by carbon number …
Number of citations: 3 www.sciencedirect.com
SK Murthy, SS Nathan - 2013 - books.google.com
Organic Chemistry: Made Simple provides an introduction to the fundamental concepts of organic chemistry. A systematic approach to the subject is adopted with compounds classified …
Number of citations: 3 books.google.com
M Frenkel, X Hong, Q Dong, X Yan… - Densities of …, 2003 - Springer
This document is part of Subvolume J ‘Densities of Halohydrocarbons’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and their Mixtures’ of Landolt-Börnstein - Group …
Number of citations: 0 link.springer.com
T Soderberg - 2019 - digitalcommons.morris.umn.edu
Organic Chemistry with a Biographical Emphasis: Solutions to In-Chapter Exercises Page 1 University of Minnesota Morris Digital Well University of Minnesota Morris Digital Well …
Number of citations: 3 digitalcommons.morris.umn.edu
T Soderberg - 2012 - openlibrary-repo.ecampusontario.ca
A free, open-access organic chemistry textbook in which the main focus is on relevance to biology and medicine. This is a PDF version of a wiki project called Chemwiki at the University …
Number of citations: 60 openlibrary-repo.ecampusontario.ca

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